molecular formula C17H13ClN2O3S2 B13374579 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B13374579
M. Wt: 392.9 g/mol
InChI Key: VNVDDUJJIOWHQL-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[2,3-b]quinazolinone family, characterized by a fused bicyclic core (thiazole and quinazolinone rings) with a sulfonylmethyl group substituted at the 3-position.

Properties

Molecular Formula

C17H13ClN2O3S2

Molecular Weight

392.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C17H13ClN2O3S2/c18-11-5-7-13(8-6-11)25(22,23)10-12-9-24-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2

InChI Key

VNVDDUJJIOWHQL-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the preparation of the thiazoloquinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenylsulfonylmethyl group is then introduced via sulfonylation reactions using reagents such as chlorosulfonic acid and chlorophenylmethane.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Functionalization at the Quinazolinone Moiety

The quinazolinone core undergoes regioselective reactions due to its electron-deficient nature:

  • Nucleophilic Addition : Attack at the C4 carbonyl by amines or hydrazines forms 4-substituted dihydroquinazolinones .

  • Electrophilic Substitution : Halogenation (e.g., bromination) occurs at the C6 or C8 positions of the quinazolinone ring under acidic conditions .

Representative Reactions :

Reaction TypeReagentsProduct
AminationHydrazine hydrate, ethanol4-Hydrazinyl derivative
BrominationBr₂, H₂SO₄6-Bromo-substituted compound

Sulfonyl Group Reactivity

The 4-chlorophenylsulfonyl moiety participates in:

  • Nucleophilic Aromatic Substitution : The chlorine atom undergoes displacement with strong nucleophiles (e.g., amines) under high-temperature conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, altering biological activity .

Comparative Reactivity :

DerivativeModificationBiological Impact
Sulfonyl-SO₂-Enhanced solubility and target binding
Thioether-S-Increased lipophilicity

Thiazole Ring Modifications

The thiazole component undergoes:

  • Alkylation : Quaternization of the thiazole nitrogen using alkyl halides enhances cationic character .

  • Oxidation : H₂O₂/acetic acid oxidizes the thiazole sulfur to a sulfoxide or sulfone, modulating electronic properties .

Comparative Analysis with Structural Analogs

The compound’s reactivity diverges from simpler quinazolinones due to its fused thiazole and sulfonyl groups:

CompoundCore StructureKey Reactivity Differences
4-ChlorophenylsulfonamideSulfonamide + benzeneLacks quinazolinone electrophilicity
7-MethoxyquinazolinoneQuinazolinoneNo thiazole-mediated nucleophilicity
2-MethylthiazoleThiazoleAbsence of fused quinazolinone reactivity

Scientific Research Applications

3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituent differences:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Notes References
3-{[(4-Chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one 4-Cl-C₆H₄-SO₂- 395.3 (estimated) Strong electron-withdrawing group; enhances hydrogen bonding and polar solubility
3-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one 2,5-Cl₂-C₆H₃-S- 395.3 Increased lipophilicity (logP ~6.35); potential for halogen bonding
3-{[(3-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one 3-Cl-C₆H₄-S- 360.9 Moderate electron-withdrawing effect; meta-substitution may alter steric interactions
3-{[(4-Methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one 4-CH₃-C₆H₄-S- 341.4 (estimated) Electron-donating methyl group; reduced polarity compared to chloro derivatives
3-{[(2-Aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one 2-NH₂-C₆H₄-S- 342.4 (estimated) Amino group enhances solubility and potential for hydrogen bonding
3-Methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CH₂= 216.3 Simplified structure; lacks sulfonyl/sulfanyl groups; planar conformation
Key Observations:
  • Sulfonyl vs. sulfanyl : Sulfonyl groups (R-SO₂-) are stronger electron-withdrawing and hydrogen-bond acceptors than sulfanyl (R-S-), affecting solubility and metabolic stability .
  • Substituent position : Para-substituted chloro groups (as in the target compound) maximize steric accessibility compared to meta- or ortho-substituted analogs .

Crystallographic and Computational Insights

  • Crystal packing : Sulfonyl groups participate in C–H···O hydrogen bonds, stabilizing crystal lattices more effectively than sulfanyl or methylene groups .
  • DFT studies: Confirm the dominance of thioamide tautomers in sulfanyl derivatives, while sulfonyl groups favor non-tautomeric forms due to resonance stabilization .

Biological Activity

The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H19ClN4O4S
  • Molecular Weight : 470.938 g/mol
  • CAS Number : 577698-65-8

Biological Activity Overview

Quinazolinone derivatives are known for a variety of biological activities including:

  • Analgesic effects
  • Anti-inflammatory properties
  • Antimicrobial activity
  • Anticancer potential

Analgesic Activity

Research indicates that quinazolinone derivatives exhibit significant analgesic properties. In a comparative study, the compound was evaluated against standard analgesics such as Aspirin and Indomethacin. The findings revealed that it possesses higher analgesic activity compared to some existing drugs in its class .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has been documented in several studies. The compound has shown promising results in reducing inflammation in animal models, suggesting its utility in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has also been explored. Specifically, studies have demonstrated that certain derivatives exhibit potent activity against various bacterial strains, indicating their potential as antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the quinazolinone core can enhance this activity .

Case Studies

Study Findings Methodology
Study 1Demonstrated significant analgesic effects compared to control groupsAcetic acid-induced writhing test in mice
Study 2Showed anti-inflammatory effects by reducing paw edema in ratsCarrageenan-induced paw edema model
Study 3Exhibited antimicrobial properties against E. coli and S. aureusDisk diffusion method

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes involved in the inflammatory process.
  • Modulation of Neurotransmitter Release : It may influence pain perception pathways by modulating neurotransmitter release in the central nervous system.
  • Antimicrobial Mechanisms : The compound's structure allows it to penetrate bacterial cell walls and disrupt metabolic processes.

Q & A

Q. Table 1: Comparative Synthetic Approaches

StepReactantsConditionsYield RangeReference
14-Chlorobenzaldehyde, methyl thioacetateReflux in ethanol, 12 h60–70%
2Intermediate + 2,3-diazetidinoneH₂ (1 atm), Pd/C, 70°C50–65%
3Semicarbazide derivativesAcidic cyclization (HCl, 80°C)55–75%

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms sulfonyl group integration .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the bicyclic system .
  • X-ray Crystallography : Determines absolute configuration and confirms sulfonyl-methyl orientation (bond angles: 107–112°) .
  • IR Spectroscopy : Identifies key functional groups (S=O stretch at 1150–1250 cm⁻¹; C=O at 1680–1720 cm⁻¹) .
  • DFT Calculations : Validates experimental data by modeling bond lengths and electronic transitions (HOMO-LUMO gap: ~4.2 eV) .

Q. Table 2: Structural Characterization Data

TechniqueKey FindingsReference
X-rayOrthorhombic crystal system, P2₁2₁2₁ space group
¹³C NMRQuinazolinone C=O at 165.2 ppm
DFTReactive sites localized at sulfonyl and thiazolo groups

Advanced: How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer:
DFT studies (B3LYP/6-31G* level) provide insights into:

  • Electronic Properties : HOMO-LUMO gaps predict charge-transfer interactions (e.g., 4.2 eV gap indicates moderate reactivity) .
  • Reactive Sites : Localized electron density at the sulfonyl group suggests susceptibility to nucleophilic attack .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding (ΔG solvation: −15.3 kcal/mol) .

Application Example:

  • Mechanistic Studies : Modeling reaction pathways (e.g., hydrogenation transition states) identifies rate-limiting steps .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:
Discrepancies often arise from variations in substituents or assay conditions. A systematic approach includes:

Structure-Activity Relationship (SAR) Analysis :

  • Compare analogs with substituents at the 4-chlorophenyl or thiazolo positions (e.g., halogen vs. methyl groups) .
  • Table 3: Substituent Effects on Bioactivity
Substituent (X)Activity (IC₅₀, μM)Reference
Cl12.4 ± 1.2
Br8.9 ± 0.8
H>50

Assay Standardization :

  • Use consistent cell lines (e.g., HeLa vs. HEK293) and controls to minimize variability.

Computational Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

Case Study :
Analog 3-[(4-bromophenyl)sulfonyl]-... showed 2-fold higher activity than the chloro derivative due to enhanced hydrophobic interactions .

Advanced: What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • pH Variation : Incubate in buffers (pH 1–13) at 37°C for 24 h; monitor via HPLC .
    • Thermal Stress : Heat at 60°C/75% RH for 48 h; assess decomposition by TGA/DSC .
  • Kinetic Analysis :
    • Use Arrhenius plots to predict shelf-life (activation energy: ~85 kJ/mol) .

Q. Key Findings :

  • The compound is stable at pH 5–7 but degrades rapidly in alkaline conditions (t₁/₂: 3 h at pH 12) .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

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